Cas no 1805123-59-4 (4-Amino-2-bromo-6-(bromomethyl)pyridine)
4-Amino-2-bromo-6-(bromomethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-bromo-6-(bromomethyl)pyridine
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- Inchi: 1S/C6H6Br2N2/c7-3-5-1-4(9)2-6(8)10-5/h1-2H,3H2,(H2,9,10)
- InChI Key: KWVJHXMQFFMHNQ-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(N=1)Br)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- XLogP3: 1.8
- Topological Polar Surface Area: 38.9
4-Amino-2-bromo-6-(bromomethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029016791-250mg |
4-Amino-2-bromo-6-(bromomethyl)pyridine |
1805123-59-4 | 95% | 250mg |
$1,068.20 | 2022-04-01 | |
| Alichem | A029016791-1g |
4-Amino-2-bromo-6-(bromomethyl)pyridine |
1805123-59-4 | 95% | 1g |
$2,952.90 | 2022-04-01 |
4-Amino-2-bromo-6-(bromomethyl)pyridine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 4-Amino-2-bromo-6-(bromomethyl)pyridine
Recent Advances in the Application of 4-Amino-2-bromo-6-(bromomethyl)pyridine (CAS: 1805123-59-4) in Chemical Biology and Pharmaceutical Research
The compound 4-Amino-2-bromo-6-(bromomethyl)pyridine (CAS: 1805123-59-4) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its reactive bromomethyl and amino functional groups, has been utilized in the development of targeted therapeutics and as a building block for more complex chemical entities. Recent studies have highlighted its potential in drug discovery, especially in the design of kinase inhibitors and other small-molecule modulators of protein-protein interactions.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Amino-2-bromo-6-(bromomethyl)pyridine as a precursor in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors. The researchers leveraged the compound's reactive sites to introduce various pharmacophores, resulting in derivatives with improved pharmacokinetic properties and target specificity. The study reported IC50 values in the low nanomolar range for several of these derivatives, suggesting promising therapeutic potential for autoimmune diseases and certain cancers.
In parallel research, scientists have explored the application of this compound in PROTAC (Proteolysis Targeting Chimera) technology. The bromomethyl group serves as an ideal attachment point for linker molecules, enabling the construction of bifunctional molecules that can simultaneously bind to target proteins and E3 ubiquitin ligases. A recent Nature Chemical Biology publication detailed the successful use of 4-Amino-2-bromo-6-(bromomethyl)pyridine-derived PROTACs in selectively degrading oncogenic proteins in vitro and in vivo, opening new avenues for targeted protein degradation therapies.
The compound's utility extends beyond therapeutic development. Recent work in chemical biology has employed 4-Amino-2-bromo-6-(bromomethyl)pyridine as a versatile scaffold for the creation of fluorescent probes and activity-based protein profiling reagents. Its ability to undergo selective functionalization at multiple positions makes it particularly valuable for these applications. A 2024 study in ACS Chemical Biology described the development of a series of pyridine-based fluorescent sensors derived from this compound, capable of real-time monitoring of enzymatic activity in live cells.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification of 4-Amino-2-bromo-6-(bromomethyl)pyridine to meet the growing demand from pharmaceutical researchers. New catalytic methods have been developed to improve yield and reduce byproduct formation, as reported in a recent Organic Process Research & Development article. These process improvements have significant implications for scaling up production while maintaining the high purity required for pharmaceutical applications.
Looking forward, the unique chemical properties of 4-Amino-2-bromo-6-(bromomethyl)pyridine (CAS: 1805123-59-4) position it as a valuable tool in the continued development of targeted therapies and chemical probes. Its dual functionality and synthetic versatility suggest that it will remain an important building block in medicinal chemistry and chemical biology research for years to come. Ongoing studies are exploring its potential in covalent inhibitor design and as a component of novel drug delivery systems, further expanding its applications in pharmaceutical science.
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